

Cross-reactivity of OX-34 antibody with other species

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Compound of Interest

Compound Name: Anti-Rat CD2 Antibody (OX-34)

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An In-depth Technical Guide to the Cross-reactivity of the OX-34 Antibody with Other Species

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cross-reactivity of the mouse monoclonal antibody OX-34. Recognizing the rat CD2 (Cluster of Differentiation 2) antigen, the OX-34 antibody is a valuable tool in immunological research. This document details its known reactivity and provides predictive data for its cross-reactivity with other species based on protein sequence homology. Furthermore, it outlines detailed experimental protocols for researchers to validate these findings in their own laboratories and presents a diagram of the CD2 signaling pathway.

Introduction to the OX-34 Antibody

The OX-34 antibody is a mouse IgG2a monoclonal antibody that specifically targets the rat CD2 antigen, a 50-54 kDa glycoprotein expressed on the surface of thymocytes and peripheral T-cells.[1] It is widely used in applications such as flow cytometry, immunohistochemistry, and immunoprecipitation to identify and characterize T-cell populations in rats. Understanding the cross-reactivity of this antibody is crucial for its application in pre-clinical studies involving other animal models.

Quantitative Data on Species Cross-reactivity



Direct experimental data on the cross-reactivity of the OX-34 antibody with species other than rat is not extensively documented in publicly available literature. Therefore, an in-silico analysis of the sequence homology of the CD2 antigen, the target of OX-34, across different species was performed to predict potential cross-reactivity. A higher percentage of sequence identity, particularly in the extracellular domain, suggests a greater likelihood of the antibody binding to the CD2 ortholog in that species.

The following table summarizes the protein sequence homology of the extracellular domain of CD2 in human, mouse, cynomolgus monkey (a representative primate), and pig, relative to rat CD2.

Species	UniProt Accession No.	Sequence Identity to Rat CD2 (Extracellular Domain)	Predicted Cross- reactivity
Rat (Rattus norvegicus)	P08921	100%	Reactive
Human (Homo sapiens)	P06729	53%	Unlikely
Mouse (Mus musculus)	P08920	58%	Possible
Cynomolgus Monkey (Macaca fascicularis)	A0A2K5X2V4	92%	Likely
Pig (Sus scrofa)	Q95205	65%	Possible

Note: The prediction of cross-reactivity is based on sequence homology and requires experimental validation.

Experimental Protocols

To experimentally determine the cross-reactivity of the OX-34 antibody, standard immunological assays such as immunohistochemistry (IHC) and flow cytometry are recommended.



Immunohistochemistry (IHC) Protocol for Crossreactivity Testing

This protocol outlines the steps for staining frozen tissue sections to assess the binding of the OX-34 antibody.

Materials:

- Frozen tissue sections from the species of interest (e.g., human, mouse, primate, pig) and rat tissue as a positive control.
- OX-34 monoclonal antibody.
- Appropriate secondary antibody (e.g., goat anti-mouse IgG conjugated to a fluorophore or enzyme).
- · Phosphate-buffered saline (PBS).
- Fixation buffer (e.g., 4% paraformaldehyde in PBS).
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS), if targeting an intracellular epitope.
- Blocking buffer (e.g., 5% normal goat serum in PBS).
- Mounting medium with a counterstain (e.g., DAPI).
- Microscope slides.
- · Humidified chamber.

Procedure:

- Tissue Section Preparation: Cut frozen tissue blocks into 5-10 μ m sections using a cryostat and mount them on microscope slides.
- Fixation: Fix the tissue sections with fixation buffer for 15-20 minutes at room temperature.
- Washing: Wash the slides three times with PBS for 5 minutes each.



- Permeabilization (if required): If the target antigen is intracellular, incubate the sections with permeabilization buffer for 10 minutes.
- Blocking: Block non-specific antibody binding by incubating the sections with blocking buffer for 1 hour at room temperature in a humidified chamber.
- Primary Antibody Incubation: Dilute the OX-34 antibody to its optimal concentration in blocking buffer and incubate the sections overnight at 4°C in a humidified chamber. Include a negative control slide incubated with isotype control antibody.
- Washing: Wash the slides three times with PBS for 5 minutes each.
- Secondary Antibody Incubation: Incubate the sections with the fluorescently or enzymatically labeled secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.
- Washing: Wash the slides three times with PBS for 5 minutes each.
- Counterstaining and Mounting: Apply a mounting medium containing a nuclear counterstain like DAPI.
- Visualization: Visualize the staining using a fluorescence or light microscope. Compare the staining pattern and intensity in the test species with the positive control (rat tissue).

Flow Cytometry Protocol for Cross-reactivity Assessment

This protocol is for evaluating the binding of the OX-34 antibody to immune cells from different species.

Materials:

- Single-cell suspensions of peripheral blood mononuclear cells (PBMCs) or splenocytes from the species of interest and rat.
- OX-34 monoclonal antibody, preferably conjugated to a fluorophore.



- Flow cytometry staining buffer (e.g., PBS with 2% fetal bovine serum and 0.1% sodium azide).
- Fc block (to prevent non-specific binding to Fc receptors).
- · Viability dye.
- · Flow cytometer.

Procedure:

- Cell Preparation: Prepare single-cell suspensions from the tissues of interest.
- Cell Count and Viability: Count the cells and assess viability. Adjust the cell concentration to 1 x 10⁷ cells/mL.
- Fc Receptor Blocking: Incubate the cells with an Fc block for 10-15 minutes at 4°C to prevent non-specific antibody binding.
- Staining: Add the fluorophore-conjugated OX-34 antibody at a predetermined optimal concentration to the cell suspension. Include an isotype control for each species.
- Incubation: Incubate the cells for 30 minutes at 4°C in the dark.
- Washing: Wash the cells twice with 2 mL of cold flow cytometry staining buffer by centrifugation at 300 x g for 5 minutes.
- Resuspension: Resuspend the cell pellet in 300-500 μL of flow cytometry staining buffer.
- Data Acquisition: Acquire the data on a flow cytometer.
- Data Analysis: Analyze the data using appropriate software. Compare the percentage of
 positive cells and the mean fluorescence intensity (MFI) for the OX-34 antibody staining
 between the test species and the rat positive control.

CD2 Signaling Pathway

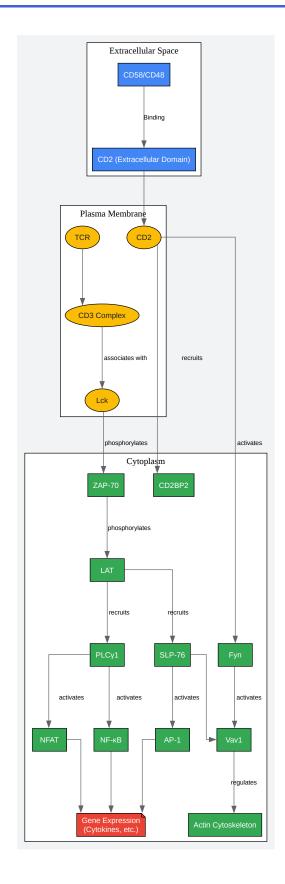






The CD2 molecule plays a significant role in T-cell activation and adhesion. Upon binding to its ligand (CD58 in humans, CD48 in rodents), CD2 co-localizes with the T-cell receptor (TCR) complex and initiates a signaling cascade that contributes to T-cell activation, proliferation, and cytokine production.





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Caption: CD2 signaling pathway in T-cells.



Conclusion

The OX-34 antibody is a well-established reagent for studying the rat immune system. While its cross-reactivity with other species is not extensively characterized, in-silico analysis of CD2 protein sequence homology provides a valuable predictive tool for researchers. Based on this analysis, the OX-34 antibody is likely to cross-react with primate CD2 and may show some reactivity with mouse and porcine CD2, while cross-reactivity with human CD2 is unlikely. However, it is imperative that these predictions are confirmed through experimental validation using the protocols outlined in this guide. This will ensure the accurate and reliable application of the OX-34 antibody in broader pre-clinical research settings.

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References

- 1. A method to test antibody cross-reactivity toward animal antigens for flow cytometry -PubMed [pubmed.ncbi.nlm.nih.gov]
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